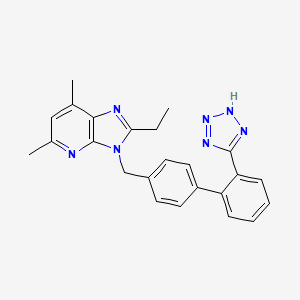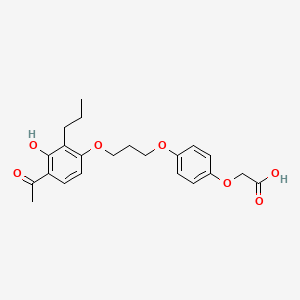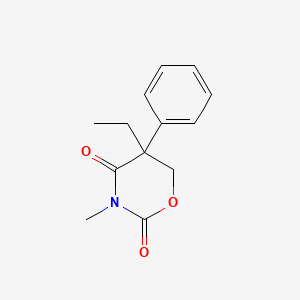
KRAS4b-IN-D14
Vue d'ensemble
Description
KRAS4b-IN-D14 is a specific inhibitor of oncogenic KRAS4b signaling which stabilizes the KRAS4b-PDEδ complex and remarkably decreases tumor size and triggered apoptosis of tumor cells.
Applications De Recherche Scientifique
Traitement du cancer du pancréas
Le composé KRAS4b-IN-D14 a montré des résultats prometteurs dans le traitement de l'adénocarcinome ductal pancréatique (PDAC), l'une des tumeurs humaines les plus agressives et résistantes à la chimiothérapie . Le composé s'est avéré réduire l'activation de K-Ras dans les cellules PDAC primaires et prévenir significativement la croissance tumorale dans les xénogreffes dérivées de patients . Le traitement combiné avec C14 et P8, qui sont des petites molécules identifiées par des approches in silico, a montré de forts effets antinéoplasiques synergiques dans des modèles murins précliniques de PDAC .
Inhibition de la signalisation AKT et ERK
This compound s'est avéré inhiber la signalisation AKT et ERK en aval de K-RAS, conduisant à l'apoptose, spécifiquement dans les cellules PDAC . Ce mécanisme d'action pourrait potentiellement être appliqué à d'autres types de cancer où ces voies de signalisation jouent un rôle crucial.
Thérapie ciblée du KRAS
This compound pourrait potentiellement être utilisé en thérapie ciblée du KRAS. KRAS est l'oncogène le plus fréquemment muté dans les cancers humains, et ces mutations perturbent la fonction normale de KRAS, conduisant à une activation soutenue des voies en aval . La découverte révolutionnaire du ciblage covalent de la mutation KRASG12C a conduit à des changements révolutionnaires dans la thérapie ciblée du KRAS .
Thérapie combinée
Le composé pourrait potentiellement être utilisé en thérapie combinée. Le traitement combiné avec C14 et P8 a montré de forts effets antinéoplasiques synergiques dans des modèles murins précliniques de PDAC . Cela suggère que this compound pourrait potentiellement être utilisé en association avec d'autres médicaments pour améliorer leurs effets thérapeutiques.
Développement d'approches de traitement plus efficaces
Le composé pourrait potentiellement être utilisé pour développer des approches de traitement plus efficaces pour le PDAC. Les traitements actuels du PDAC, tels que les inhibiteurs de la synthèse d'ADN, ont des effets secondaires graves . L'utilisation de this compound pourrait potentiellement conduire au développement d'approches de traitement plus efficaces et moins nocives.
Outil de recherche
This compound pourrait potentiellement être utilisé comme outil de recherche pour mieux comprendre le rôle du KRAS dans le développement et la progression du cancer. Le composé pourrait être utilisé pour étudier les effets de l'inhibition de l'activation de KRAS et de ses voies de signalisation en aval .
Mécanisme D'action
Target of Action
KRAS4b-IN-D14, also known as N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4 yl)piperazin-1-yl]acetamide, is a specific inhibitor of oncogenic KRAS4b signaling . The primary target of this compound is the GTPase KRAS4b . KRAS4b is a key player in several signaling pathways that are crucial for cell survival, proliferation, and migration .
Mode of Action
This compound operates by stabilizing the KRAS4b-PDEδ complex . This compound binds to a shallow pocket on KRAS and associates with the lipid bilayer, thereby stabilizing KRAS in an orientation where the membrane occludes its effector-binding site . This unique mechanism of action reduces RAF binding and impairs the activation of RAF .
Biochemical Pathways
The stabilization of the KRAS4b-PDEδ complex by this compound affects the RAF/MEK/ERK mitogen-activated protein kinase (MAPK) cascade . This cascade is a key downstream signaling pathway of KRAS. By reducing RAF binding, the activation of this pathway is impaired, which in turn affects several cellular processes, including cell proliferation and survival .
Result of Action
This compound has shown significant effects on the viability of cancer cells. It induces cellular death via apoptosis and significantly decreases Ras-GTP activity . Furthermore, it has been observed to decrease the phosphorylation of AKT and ERK, key proteins in the PI3K and MAPK pathways respectively . These molecular and cellular effects contribute to its antineoplastic activity.
Action Environment
The action of this compound is influenced by the lipid composition of the cellular environment. The compound shows a cell-like, three-state diffusion on a complex 8-lipid bilayer . Phase separation in lipids favors the multi-state diffusion of KRAS4b, and the complex lipid composition favors RAS nanoclustering irrespective of nucleotide state . This suggests that the cellular lipid environment can significantly influence the action, efficacy, and stability of this compound.
Analyse Biochimique
Biochemical Properties
The biochemical properties of KRAS4b-IN-D14 are largely defined by its interaction with the KRAS4b-PDE6δ complex. This complex is involved in the transport of KRAS4b to the plasma membrane, where it is released to activate various signaling pathways required for the initiation and maintenance of cancer . The stabilization of this complex by this compound prevents the activation of this GTPase, thereby inhibiting the signaling pathways .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells. In vitro evaluation of this compound has shown that it reduces the viability of human pancreatic cancer cell lines, but not normal pancreatic cells . It induces cellular death via apoptosis and significantly decreases Ras-GTP activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves the stabilization of the KRAS4b-PDE6δ complex. This stabilization prevents the activation of the GTPase KRAS4b, thereby inhibiting the signaling pathways that it would normally activate . This includes a decrease in AKT and ERK phosphorylation, which are key components of these signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving pancreatic cancer cells. Over time, this compound has been shown to significantly reduce tumor growth in a mouse xenograft model
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. In a mouse xenograft model, this compound significantly reduced tumor growth
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interaction with the KRAS4b-PDE6δ complex. PDE6δ is known to transport KRAS4b to the plasma membrane , and the stabilization of this complex by this compound could influence this transport process
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interaction with the KRAS4b-PDE6δ complex. Given that PDE6δ transports KRAS4b to the plasma membrane , it is possible that this compound is also localized to this area
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O4/c25-23-19(14-27-30(24(23)32)18-4-2-1-3-5-18)29-10-8-28(9-11-29)15-22(31)26-13-17-6-7-20-21(12-17)34-16-33-20/h1-7,12,14H,8-11,13,15-16H2,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZJIARNIXENJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=C(C(=O)N(N=C4)C5=CC=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1673692.png)










